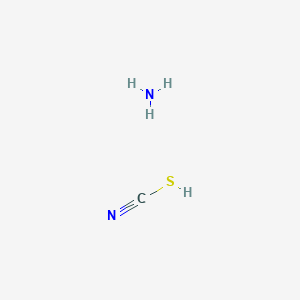

Ammonium rhodanide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

CH4N2S |

|---|---|

Peso molecular |

76.12 g/mol |

Nombre IUPAC |

azane;thiocyanic acid |

InChI |

InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3 |

Clave InChI |

SOIFLUNRINLCBN-UHFFFAOYSA-N |

SMILES canónico |

C(#N)S.N |

Origen del producto |

United States |

Foundational & Exploratory

What are the physical and chemical properties of ammonium rhodanide?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of ammonium (B1175870) rhodanide, more commonly known as ammonium thiocyanate (B1210189) (NH₄SCN). This document includes key quantitative data, detailed experimental protocols for property determination, and visual representations of its synthesis and analytical applications.

Physical Properties

Ammonium thiocyanate is a colorless, hygroscopic crystalline solid. It is known for its high solubility in water, a process that is notably endothermic, causing a significant decrease in temperature upon dissolution.[1][2]

Table 1: Quantitative Physical Properties of Ammonium Thiocyanate

| Property | Value | Reference(s) |

| Molecular Formula | NH₄SCN | [3] |

| Molecular Weight | 76.12 g/mol | [4] |

| Appearance | Colorless, glossy monoclinic or columnar crystals | [1][5] |

| Melting Point | Approximately 149.6 °C (decomposes at 170 °C) | [1][5] |

| Density | 1.306 g/cm³ | [1] |

| Solubility in Water | 1600 g/L at 20 °C | [3] |

| pH (5% aqueous solution) | 4.0 - 6.0 | [3] |

Chemical Properties

Ammonium thiocyanate exhibits a range of chemical behaviors, making it a versatile reagent in various chemical applications.

-

Thermal Decomposition: Upon heating, ammonium thiocyanate isomerizes to form thiourea.[6] At higher temperatures (around 170 °C), it decomposes into ammonia (B1221849) and other products.[1]

-

Hygroscopicity: The compound readily absorbs moisture from the air and should be stored in a sealed container.[1]

-

Reaction with Iron(III) Ions: In the presence of ferric (Fe³⁺) ions, ammonium thiocyanate forms a blood-red colored complex, ferric thiocyanate. This reaction is highly sensitive and is a classical qualitative test for the presence of Fe³⁺ ions.[1] It does not react with ferrous (Fe²⁺) salts.[1]

-

Acidity: An aqueous solution of ammonium thiocyanate is weakly acidic.[1]

-

Synthesis: A common industrial method for the synthesis of ammonium thiocyanate involves the reaction of carbon disulfide with aqueous ammonia. This reaction proceeds through an ammonium dithiocarbamate (B8719985) intermediate, which then decomposes upon heating to yield ammonium thiocyanate and hydrogen sulfide.[6]

Experimental Protocols

Assay of Ammonium Thiocyanate (Argentometric Titration)

This method determines the purity of ammonium thiocyanate by titration with a standardized solution of silver nitrate (B79036).

Principle: Thiocyanate ions react with silver ions in a 1:1 stoichiometric ratio to form a precipitate of silver thiocyanate. The endpoint of the titration is detected using a ferric ammonium sulfate (B86663) indicator, which forms a red-colored complex with the first excess of thiocyanate ions.

Procedure:

-

Accurately weigh approximately 0.3 g of ammonium thiocyanate and dissolve it in 50 mL of water.

-

Add 2 mL of nitric acid to the solution.

-

Add 2 mL of ferric ammonium sulfate solution as an indicator.

-

Titrate the solution with a standardized 0.1 M silver nitrate solution.

-

The endpoint is reached upon the first appearance of a persistent red-brown color.

-

The percentage of ammonium thiocyanate can be calculated from the volume of silver nitrate solution used. Each mL of 0.1 M silver nitrate is equivalent to 0.007612 g of NH₄SCN.[7]

Determination of Melting Point (Capillary Method)

This standard method is used to determine the melting point of a crystalline solid.

Principle: A small, finely powdered sample of the substance is heated in a capillary tube at a controlled rate. The temperature at which the substance is observed to melt is recorded as the melting point. Pure crystalline substances have a sharp melting point, while impurities will typically broaden the melting range and lower the melting point.[6]

Procedure:

-

Ensure the ammonium thiocyanate sample is finely powdered and completely dry.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point of the sample.[5][8]

Determination of Solubility (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Procedure:

-

Add an excess amount of ammonium thiocyanate to a known volume of deionized water in a flask with a stopper.

-

Seal the flask and place it in a constant temperature bath (e.g., 20 °C).

-

Agitate the flask for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant liquid, ensuring no solid particles are included. Filtration may be necessary.

-

Determine the concentration of ammonium thiocyanate in the sample using a suitable analytical method, such as titration or spectrophotometry.

Mandatory Visualizations

Synthesis of Ammonium Thiocyanate

The following diagram illustrates the two-step reaction for the synthesis of ammonium thiocyanate from carbon disulfide and ammonia.

Qualitative Analysis of Ferric Ions

This diagram outlines the experimental workflow for the qualitative detection of ferric (Fe³⁺) ions using ammonium thiocyanate.

References

- 1. thinksrs.com [thinksrs.com]

- 2. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]

- 3. Ammonium [11C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Melting Point [unacademy.com]

- 5. edisco.it [edisco.it]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. scribd.com [scribd.com]

- 8. mt.com [mt.com]

Unraveling the Crystalline Architecture of Ammonium Thiocyanate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN), a compound of significant interest in various chemical and pharmaceutical applications. This document, intended for researchers, scientists, and professionals in drug development, details the crystallographic parameters of its different polymorphic forms, outlines the experimental methodologies for their determination, and presents key structural relationships through visual diagrams.

Introduction

Ammonium thiocyanate is a colorless, hygroscopic crystalline solid with diverse applications, including in synthesis, as a stabilizing agent, and in analytical chemistry. Its polymorphic nature, exhibiting different crystal structures depending on temperature, is a critical aspect influencing its physical and chemical properties. This guide focuses on the three well-characterized phases of ammonium thiocyanate: the room-temperature monoclinic phase (Phase III), the intermediate orthorhombic phase (Phase II), and the high-temperature tetragonal phase (Phase I).

Crystallographic Data of Ammonium Thiocyanate Polymorphs

The crystallographic data for the three phases of ammonium thiocyanate are summarized below, providing a clear comparison of their structural parameters.

Table 1: Crystallographic Data for the Monoclinic Phase (Phase III) of Ammonium Thiocyanate at Room Temperature

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 4.23 |

| b (Å) | 7.14 |

| c (Å) | 13.01 |

| α (°) | 90 |

| β (°) | 97.667 |

| γ (°) | 90 |

| Z | 4 |

| Data Source | Zavodnik, V.E., et al. (1972) |

Table 2: Crystallographic Data for the Orthorhombic Phase (Phase II) of Ammonium Thiocyanate

| Parameter | 100 °C | 110 °C | 115 °C |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | P m n b | P m n b | P m n b |

| a (Å) | 6.845(2) | 6.852(2) | 6.856(2) |

| b (Å) | 6.853(2) | 6.861(2) | 6.865(2) |

| c (Å) | 8.786(2) | 8.794(2) | 8.800(2) |

| Z | 4 | 4 | 4 |

| Data Source | Hamada, A., et al. (1990)[1] | Hamada, A., et al. (1990)[1] | Hamada, A., et al. (1990)[1] |

Table 3: Crystallographic Data for the Tetragonal Phase (Phase I) of Ammonium Thiocyanate at 122 °C

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I 4/mcm |

| a (Å) | 6.886(2) |

| c (Å) | 8.850(3) |

| Z | 4 |

| Data Source | Hamada, A., et al. (1990)[1] |

Experimental Protocols

The determination of the crystal structures of ammonium thiocyanate's various phases involved specific experimental procedures, primarily single-crystal X-ray diffraction.

Crystal Growth and Preparation

Single crystals of the monoclinic phase (Phase III) of ammonium thiocyanate are typically grown from aqueous solutions by slow evaporation at room temperature. For the high-temperature phases, single crystals of Phase III are carefully heated. It is noted that obtaining a single crystal of Phase I and II can be challenging due to a significant volume change during the III to II phase transition.[1]

X-ray Diffraction Data Collection and Structure Refinement

Monoclinic Phase (Phase III): The crystal structure of the monoclinic phase was refined using X-ray diffractometric data. While the specific diffractometer and software used in the original 1972 study are not detailed in the readily available literature, standard techniques of the time would have involved a four-circle diffractometer and data processing to yield integrated intensities. These intensities were then used in a least-squares refinement process to determine the atomic positions.

Orthorhombic (Phase II) and Tetragonal (Phase I) Phases: The crystal structures of these high-temperature phases were determined using a four-circle diffractometer with CuKα radiation.[1] The temperature of the single crystal was controlled during data collection. The structures were solved and refined using least-squares methods. For the tetragonal phase, a disordered model for the thiocyanate ion was employed, where the S, C, and N atoms occupy two equivalent sites with a probability of 0.5.[1]

Structural Analysis and Visualizations

The arrangement of ions and the transitions between the different polymorphic forms are key to understanding the properties of ammonium thiocyanate.

Phase Transitions

Ammonium thiocyanate undergoes temperature-induced phase transitions. The relationship between the three phases is illustrated in the following diagram.

Experimental Workflow for Crystal Structure Determination

The general workflow for determining the crystal structure of a compound like ammonium thiocyanate is depicted below.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of ammonium thiocyanate, presenting key crystallographic data for its three known polymorphs in a structured format. The outlined experimental protocols offer insight into the methodologies employed for structure determination. The provided diagrams visually summarize the phase transitions and the experimental workflow, offering a clear and concise understanding of these fundamental aspects. This comprehensive information is vital for researchers and professionals working with ammonium thiocyanate, enabling a deeper understanding of its solid-state properties and behavior.

References

A Comprehensive Technical Guide to the Synthesis and Purification of High-Purity Ammonium Thiocyanate

Introduction

Ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) is a colorless, crystalline inorganic salt with significant utility across various scientific and industrial sectors.[1][2] As a versatile chemical intermediate, it is integral to the synthesis of pharmaceuticals, herbicides, and pesticides.[3][4] Its applications also extend to the textile industry, photography, metal finishing, and as a reagent in analytical chemistry.[1][3][5][6] For researchers, scientists, and drug development professionals, the availability of high-purity ammonium thiocyanate is critical to ensure the integrity of experimental outcomes and the quality of final products. This guide provides an in-depth overview of the primary synthesis routes and advanced purification techniques for producing high-purity ammonium thiocyanate, complete with detailed experimental protocols and quantitative data.

Synthesis of Ammonium Thiocyanate

Several methods exist for the synthesis of ammonium thiocyanate. The most common industrial methods involve the reaction of carbon disulfide with ammonia (B1221849) or the reaction of hydrogen cyanide with ammonium polysulfide.

Method 1: Reaction of Carbon Disulfide with Ammonia

This is the most prevalent commercial method for producing ammonium thiocyanate.[1][6] The process occurs in two main stages: first, the reaction of carbon disulfide with aqueous ammonia to form an intermediate, ammonium dithiocarbamate (B8719985). Second, this intermediate is heated to decompose into ammonium thiocyanate and hydrogen sulfide (B99878).[7]

The overall reaction is: CS₂ + 2 NH₃ → NH₄SCN + H₂S

A patented continuous process describes the reaction of ammonia and carbon disulfide in water in the presence of an activated carbon catalyst at temperatures of 90°C to 150°C and pressures of 2 to 7 bar.[8] This method is advantageous as it combines both reaction steps in a single reactor and can yield a very pure product.[8] The initial addition of ammonia to carbon disulfide is exothermic, and the subsequent decomposition of the dithiocarbamate is endothermic; carrying out the process in one step allows the heat from the first reaction to drive the second.[8]

Caption: Synthesis of Ammonium Thiocyanate via the Carbon Disulfide Pathway.

Method 2: Reaction of Hydrogen Cyanide with Ammonium Polysulfide

Ammonium thiocyanate can also be produced by reacting hydrogen cyanide (HCN) with yellow ammonium sulfide (ammonium polysulfide).[9] This method is particularly relevant in industrial settings where HCN is a byproduct in gaseous streams that require removal.[10][11][12] The reaction effectively converts the toxic HCN into the more stable ammonium thiocyanate.[10] The process involves contacting the HCN-containing gas with an ammonium polysulfide solution, which leads to the formation of ammonium thiocyanate in the solution.[11]

Method 3: Isomerization of Thiourea (B124793)

Upon heating, ammonium thiocyanate isomerizes to form thiourea. This is a reversible equilibrium reaction.[5] Conversely, heating an aqueous solution of thiourea can produce ammonium thiocyanate. One study demonstrated that heating a 12% aqueous solution of [¹⁴C]thiourea in a sealed tube at 160°C for 24 hours resulted in a 92.7% radiochemical yield of ammonium [¹⁴C]thiocyanate.[13]

Purification of High-Purity Ammonium Thiocyanate

Crude ammonium thiocyanate often contains impurities such as sulfur, metal sulfides, iron compounds, and other salts.[14][15] The presence of trace iron is particularly problematic as it can cause the salt to develop a red or orange discoloration upon storage, significantly reducing its market value.[14][16]

Purification by Recrystallization

Recrystallization is a primary method for purifying ammonium thiocyanate. The choice of solvent and temperature is critical for effectively removing specific impurities.

-

Cold Water Recrystallization: A patented method highlights a counterintuitive but highly effective technique for removing iron impurities.[14] The crude salt is dissolved in cold water (e.g., room temperature). At this temperature, the problematic iron compounds remain largely insoluble and can be readily removed by filtration.[14] In contrast, dissolving the crude salt in hot water can cause an acidic reaction that solubilizes the iron compounds, making them impossible to separate by filtration.[14] After filtration of the cold solution, the filtrate is concentrated by evaporation and then cooled to crystallize the purified ammonium thiocyanate.[14]

-

Solvent-Based Recrystallization: Due to the high solubility of ammonium thiocyanate in water, solvents such as ethanol (B145695) or ethanol-water mixtures can be used to improve recovery.[17] One user reported a solubility of 52g per 100ml in 93% ethanol at approximately 70°C, which allows for crystallization upon cooling.[17] It is important to note that ammonium thiocyanate is very hygroscopic, and the final product must be dried thoroughly, often under vacuum over a desiccant like sulfuric acid or sodium hydroxide, to prevent it from absorbing atmospheric moisture.[15][16]

Caption: Purification Workflow via Cold Water Recrystallization.

Purification by Ion-Exchange Chromatography

For achieving ultra-high purity, particularly for removing trace ionic impurities, ion-exchange chromatography (IEX) is a powerful technique.[18][19] IEX separates molecules based on their net surface charge by passing a solution through a column containing a solid support (resin) with covalently bound charged functional groups.[20]

-

Cation Exchange: A cation exchange resin with negatively charged functional groups can be used to capture and remove cationic impurities (e.g., Fe³⁺, Pb²⁺, other heavy metals). The ammonium (NH₄⁺) ions would also interact with the resin but can be selectively eluted.

-

Anion Exchange: An anion exchange resin with positively charged functional groups can remove anionic impurities (e.g., sulfate (B86663), chloride, sulfide). The thiocyanate (SCN⁻) anion would be retained and could then be eluted using a solution with a higher concentration of a competing anion (e.g., a salt gradient).[20]

This method is especially useful in protein purification but is equally applicable to the purification of inorganic salts like ammonium thiocyanate to meet stringent purity requirements.[18][21]

Data Presentation

Table 1: Comparison of Synthesis Methods

| Synthesis Method | Key Reactants | Key Conditions | Reported Purity/Yield | Reference(s) |

| Carbon Disulfide & Ammonia | CS₂, NH₃, H₂O | 100-120°C, 2-7 bar, Activated Carbon Catalyst | ≥ 99.7% | [8] |

| Carbon Disulfide & Ammonia | CS₂, NH₄OH, Ethanol | Reflux, Distill at ~103°C, Catalyst (e.g., Oleic Acid) | > 95% | [22] |

| HCN & Ammonium Polysulfide | HCN, (NH₄)₂Sₓ | ~80°C | > 99.8% HCN removal | [10][11] |

| Isomerization of Thiourea | Thiourea, H₂O | 160°C, Sealed Tube, 24 hours | 92.7% Yield | [13] |

Table 2: Typical Specifications for High-Purity Ammonium Thiocyanate

| Parameter | Specification | Reference(s) |

| Appearance | White crystals | [15] |

| Assay (on dried basis) | ≥ 99.0 wt% | [15] |

| Moisture | ≤ 2.0 wt% | [15] |

| pH (5% aqueous solution) | 4.0 - 6.0 | [15] |

| Iron (Fe) | ≤ 2 mg/kg (ppm) | [15] |

| Heavy Metals (as Pb) | ≤ 5 - 10 mg/kg (ppm) | [2][15] |

| Sulfides | ≤ 5 mg/kg (ppm) | [15] |

| Sulfate (SO₄²⁻) | ≤ 200 mg/kg (ppm) | [15] |

| Chloride (Cl⁻) | ≤ 100 mg/kg (ppm) | [15] |

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis from Carbon Disulfide

This protocol is adapted from a method used for preparing a related compound.[23]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 50 mL of acetonitrile.

-

Add Reagents: Add a solution of methanolic ammonia (e.g., 2 M, 2 mL, 4 mmol) to the acetonitrile. To this solution, carefully add carbon disulfide (0.6 mL, 10 mmol) with stirring.

-

Reaction: Bring the mixture to reflux and maintain for 30 minutes. The reaction will form ammonium dithiocarbamate, which then converts to ammonium thiocyanate.

-

Isolation: After cooling, remove the solvent under reduced pressure using a rotary evaporator. The resulting white precipitate is crude ammonium thiocyanate.

-

Purification: The crude product should be purified, for example, by cold water recrystallization as described in Protocol 2.

Protocol 2: Purification by Cold Water Recrystallization

This protocol is based on the principles described in U.S. Patent 1,970,303.[14]

-

Dissolution: Take the crude ammonium thiocyanate and dissolve it in a minimal amount of cold deionized water (at room temperature) with stirring until no more salt dissolves.

-

Filtration: Filter the cold solution through a suitable filter paper (e.g., Whatman No. 1) to remove any insoluble matter, which will include the majority of the iron-containing impurities.

-

Concentration: Gently heat the clear filtrate to evaporate a portion of the water. Avoid boiling vigorously for extended periods. Concentrate the solution until saturation is approached (e.g., small crystals begin to form on a cooled glass rod dipped into the solution).

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the white crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold deionized water. Dry the purified crystals thoroughly in a vacuum desiccator over a strong drying agent (e.g., P₂O₅ or H₂SO₄) to constant weight.

Protocol 3: Purity Assay by Titration (Volhard Method)

This is a standard method for determining the purity of thiocyanate salts.[24][25]

-

Sample Preparation: Accurately weigh approximately 0.3 g of the purified, dried ammonium thiocyanate and dissolve it in 50 mL of deionized water.

-

Titration Setup: To the solution, add 2 mL of nitric acid and 2 mL of ferric ammonium sulfate solution (as an indicator).[24]

-

Titration: Titrate the solution with a standardized 0.1 M silver nitrate (B79036) (AgNO₃) solution. The silver ions will precipitate the thiocyanate ions as silver thiocyanate (AgSCN).

-

Endpoint: The endpoint is reached when all thiocyanate has precipitated. The first excess drop of AgNO₃ is not what is observed; rather, the endpoint is the formation of a permanent, faint red-brown color, which occurs when excess thiocyanate is no longer available to react with the ferric indicator. This is a back-titration setup where you would typically add excess silver nitrate first, filter the precipitate, and then titrate the excess silver nitrate with a standardized thiocyanate solution. For direct titration, a potentiometric method is often preferred.[26] However, for a direct visual titration, the procedure is to titrate a known volume of standardized silver nitrate with the prepared ammonium thiocyanate solution until the red-brown color appears.[24]

-

Calculation: Calculate the purity based on the stoichiometry of the reaction (1 mole of AgNO₃ reacts with 1 mole of NH₄SCN).

-

Molarity of NH₄SCN = (Volume of AgNO₃ × Molarity of AgNO₃) / Volume of NH₄SCN solution[24]

-

From this, calculate the mass and percentage purity of the original sample.

-

References

- 1. Ammonium Thiocyanate Production in Kolkata: Advancing Industrial Applications | East India Chemicals International Estd.1995 [eastindiachemicals.com]

- 2. Ammonium thiocyanate | CHNS . H3N | CID 15666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ammonium Thiocyanate Manufacturing in Gujarat, India | West India ChemicalsEstd.1995 [westindiachemical.com]

- 4. openpr.com [openpr.com]

- 5. AMMONIUM THIOCYANATE - Ataman Kimya [atamanchemicals.com]

- 6. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]

- 7. Ammonium [11C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5026534A - Process for the preparation of aqueous ammonium thiocyanate solutions - Google Patents [patents.google.com]

- 9. Sciencemadness Discussion Board - Ammonium thiocyanate - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. U.S. Patent for Ammonium polysulfide removal of HCN from gaseous streams, with subsequent production of NH.sub.3, H.sub.2 S, and CO.sub.2 Patent (Patent # 4,505,881 issued March 19, 1985) - Justia Patents Search [patents.justia.com]

- 11. US4505881A - Ammonium polysulfide removal of HCN from gaseous streams, with subsequent production of NH3, H2 S, and CO2 - Google Patents [patents.google.com]

- 12. Solution removal of HCN from gaseous streams with hydrolysis of thiocyanate formed (Patent) | OSTI.GOV [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. US1970303A - Method of purifying ammonium thiocyanate - Google Patents [patents.google.com]

- 15. nouryon.com [nouryon.com]

- 16. Sciencemadness Discussion Board - ammonium thiocyanate - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. Sciencemadness Discussion Board - Ammonium thiocyanate solubility for purifying - Powered by XMB 1.9.11 [sciencemadness.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]

- 20. bio-rad.com [bio-rad.com]

- 21. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. US2249962A - Preparation of ammonium thiocyanate - Google Patents [patents.google.com]

- 23. rsc.org [rsc.org]

- 24. Preparation and Standardization of 0.1 M Ammonium Thiocyanate | Pharmaguideline [pharmaguideline.com]

- 25. pharmadekho.com [pharmadekho.com]

- 26. hiranuma.com [hiranuma.com]

A Technical Guide to the Solubility of Ammonium Rhodanide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) rhodanide (also known as ammonium thiocyanate, NH₄SCN) in a range of common organic solvents. Understanding the solubility of this versatile salt is critical for its application in various fields, including chemical synthesis, analysis, and materials science. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of ammonium rhodanide in various organic solvents has been determined and is summarized in the tables below for easy comparison. The data is presented in grams of solute per 100 grams of solvent ( g/100g ) at specified temperatures.

Table 1: Solubility of this compound in Alcohols

| Solvent | Temperature (°C) | Solubility ( g/100g ) | Reference |

| Methanol | 24.58 | 59.0 | [1] |

| Methanol | 32.94 | 66.8 | [1] |

| Ethanol | 18.45 | 23.56 | [1] |

| Ethanol | 33.25 | 27.45 | [1] |

Table 2: Solubility of this compound in Aprotic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g ) | Reference |

| Acetonitrile | 18 | 7.52 | [1] |

| Acetone | Not Specified | Soluble | [1][2] |

| Dimethylformamide | 25 | 15.2 | [1] |

| Dimethylsulfoxide | 25 | 27 | [1] |

| Ethyl Acetate | Room Temperature | 3 | [1] |

Table 3: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Acetic Acid | Very Soluble | [1] |

| Chloroform | Practically Insoluble | [1][2] |

| Liquid Ammonia | Highly Soluble | [2][3] |

| Liquid Sulfur Dioxide | Highly Soluble | [2][3] |

| Tributyl Phosphate | 11.6 g/100g (22°C) | [1] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of this compound.

The Synthetic (Polythermal) Method

The synthetic method is a widely used technique for determining the solubility of a compound at various temperatures. It involves preparing a series of mixtures of the solute and solvent of known composition and then determining the temperature at which the last solid particle of the solute dissolves upon heating or crystallizes upon cooling.

Methodology:

-

Sample Preparation: A series of sealed glass ampoules or test tubes are prepared, each containing a precisely weighed amount of this compound and the organic solvent of interest. The compositions of these mixtures are varied to cover a range of concentrations.

-

Heating and Observation: The ampoules are slowly heated in a controlled temperature bath with constant agitation to ensure homogeneity. The temperature at which the last crystal of this compound dissolves is carefully recorded as the saturation temperature for that specific composition.

-

Cooling and Observation (Optional but Recommended): The clear solution is then slowly cooled, and the temperature at which the first crystal appears is recorded. The dissolution and crystallization temperatures should be in close agreement to ensure equilibrium has been reached.

-

Data Analysis: The solubility at a given temperature is determined from the composition of the mixture that becomes saturated at that temperature. By plotting the saturation temperatures against the compositions, a solubility curve can be constructed.

The Gravimetric Method

The gravimetric method is a classical and highly accurate technique for determining solubility at a specific temperature. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the solute in a known mass of the solvent.

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container. The mixture is then agitated at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a pre-weighed, fine-porosity filter or by centrifugation followed by careful decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Solute Quantification: A precisely weighed aliquot of the clear, saturated solution is taken. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Calculation: The mass of the remaining dry this compound is determined. The solubility is then calculated as the mass of the dissolved solute per 100 grams of the solvent.

Laser Monitoring Observation Technique

This is a more modern and often automated technique used in conjunction with the synthetic method to precisely determine the point of dissolution or crystallization.

Methodology:

-

Apparatus Setup: A sample cell containing the solute-solvent mixture is placed in a temperature-controlled block. A laser beam is passed through the sample, and a detector measures the intensity of the transmitted or scattered light.

-

Heating/Cooling Cycle: The temperature of the sample is ramped up or down at a slow, controlled rate.

-

Detection of Phase Change:

-

Dissolution: As the solid dissolves upon heating, the turbidity of the solution decreases, leading to an increase in the intensity of the transmitted light. The point at which the transmitted light intensity becomes constant and maximal corresponds to the complete dissolution of the solid.

-

Crystallization: Upon cooling, the formation of the first crystals will cause a sharp decrease in the transmitted light intensity due to scattering. This point indicates the saturation temperature.

-

-

Data Correlation: The temperature at which the sharp change in light transmission occurs is recorded as the solubility temperature for that specific composition.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the gravimetric method.

References

An In-depth Technical Guide to the Thermal Decomposition Products of Ammonium Rhodanide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN), also known as ammonium rhodanide, is a compound of significant interest in various chemical and pharmaceutical processes. Its thermal decomposition is a complex process involving isomerization and fragmentation, yielding a range of solid and gaseous products. Understanding the nature and distribution of these products under different thermal conditions is crucial for process optimization, safety, and the development of novel synthetic pathways. This technical guide provides a comprehensive overview of the thermal decomposition of ammonium thiocyanate, detailing the products formed, reaction pathways, quantitative data, and experimental protocols for analysis.

Core Concepts of Thermal Decomposition

The thermal decomposition of ammonium thiocyanate is not a simple one-step process. It is characterized by a series of overlapping reactions that are highly dependent on temperature. The key transformations include isomerization to thiourea (B124793), followed by the decomposition of both ammonium thiocyanate and thiourea into various gaseous and solid products.

Isomerization to Thiourea

Upon heating, ammonium thiocyanate undergoes a reversible isomerization to form thiourea ((NH₂)₂CS).[1][2] This equilibrium reaction is a critical first step in the thermal decomposition pathway.

NH₄SCN ⇌ (NH₂)₂CS

The equilibrium between ammonium thiocyanate and thiourea is temperature-dependent. As the temperature increases, the equilibrium shifts.

Decomposition Pathways

Above its melting point (approximately 150°C), ammonium thiocyanate and the newly formed thiourea begin to decompose. The decomposition pathways lead to the formation of a variety of gaseous and solid products.[1][2][3]

-

Gaseous Products: The primary gaseous products include ammonia (B1221849) (NH₃), hydrogen sulfide (B99878) (H₂S), and carbon disulfide (CS₂).[1][2][3]

-

Solid Residue: A significant solid residue is also formed, which is primarily composed of guanidinium (B1211019) thiocyanate.[1][2][4] At higher temperatures, further condensation reactions can lead to the formation of more complex nitrogen-rich materials like melamine (B1676169) and eventually graphitic carbon nitride (g-C₃N₄).[5]

Quantitative Data on Decomposition Products

While precise quantitative data on the product distribution of ammonium thiocyanate's thermal decomposition is not extensively available in a single comprehensive source, the following tables summarize the key quantitative information gleaned from the literature. It is important to note that the yields of gaseous products are highly dependent on experimental conditions such as heating rate and the atmosphere (inert or oxidative).

Isomerization to Thiourea

The equilibrium concentration of thiourea in molten ammonium thiocyanate has been reported at specific temperatures.

| Temperature (°C) | Thiourea Content (wt%) | Reference |

| 150 | 30.3 | [1] |

| 180 | 25.3 | [1] |

Illustrative Gaseous Product Distribution (Inert Atmosphere)

The following table provides an illustrative, semi-quantitative overview of the expected gaseous product distribution at different temperature regimes based on qualitative descriptions in the literature. The values are presented as relative abundance.

| Temperature Range (°C) | Ammonia (NH₃) | Hydrogen Sulfide (H₂S) | Carbon Disulfide (CS₂) | Hydrogen Cyanide (HCN) |

| 170 - 200 | Major | Minor | Minor | Trace |

| 200 - 250 | Major | Major | Major | Minor |

| > 250 | Decreasing | Major | Major | Increasing |

Note: This table is an illustrative summary based on qualitative literature data, as precise quantitative yields are not consistently reported.

Solid Residue Composition

The composition of the solid residue also evolves with temperature.

| Temperature (°C) | Primary Solid Products |

| ~200 | Guanidinium thiocyanate[1][2] |

| >300 | Melamine, Melam, Melon[6] |

| >550 | Graphitic carbon nitride (g-C₃N₄)[5] |

Experimental Protocols

To analyze the thermal decomposition products of ammonium thiocyanate, a combination of thermoanalytical and spectroscopic techniques is typically employed. The following are detailed protocols for key analytical methods.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This technique provides quantitative information on mass loss as a function of temperature, while simultaneously identifying the evolved gaseous products.

Objective: To determine the temperature ranges of decomposition and identify the gaseous products evolved.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA and mass spectrometer are calibrated and the transfer line is heated to prevent condensation of evolved gases (typically 200-250°C).

-

Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to establish a stable baseline.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of finely ground ammonium thiocyanate into a ceramic (e.g., alumina) or platinum TGA crucible.

-

-

TGA-MS Analysis:

-

Place the crucible in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature of at least 600°C to ensure complete decomposition. A typical heating rate is 10°C/min.

-

Continuously monitor the sample weight (TGA curve) and the ion currents for specific mass-to-charge ratios (m/z) corresponding to the expected gaseous products in the mass spectrometer.

-

NH₃: m/z = 16, 17

-

H₂S: m/z = 33, 34

-

CS₂: m/z = 76, 78

-

HCN: m/z = 27

-

-

-

Data Analysis:

-

Correlate the weight loss steps in the TGA curve with the evolution of specific gases detected by the MS.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

-

Fourier Transform Infrared Spectroscopy (FTIR) Analysis of Solid Residues

FTIR spectroscopy is used to identify the functional groups present in the solid residues at different stages of decomposition.

Objective: To identify the solid intermediates and final products of the thermal decomposition.

Methodology:

-

Sample Preparation:

-

Heat samples of ammonium thiocyanate in a furnace under a controlled inert atmosphere to specific temperatures (e.g., 200°C, 300°C, 400°C, 600°C) and hold for a defined period (e.g., 30 minutes) to obtain solid residues.

-

Allow the residues to cool to room temperature in a desiccator.

-

Prepare pellets by mixing a small amount of the solid residue with dry potassium bromide (KBr) and pressing the mixture in a die.

-

-

FTIR Analysis:

-

Acquire the FTIR spectrum of each KBr pellet over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of a pure KBr pellet.

-

-

Data Analysis:

-

Identify characteristic absorption bands to determine the chemical structure of the residues.

-

Ammonium Thiocyanate: N-H stretching (~3100-3300 cm⁻¹), S-C≡N stretching (~2050 cm⁻¹).[7]

-

Thiourea: N-H stretching (~3100-3400 cm⁻¹), C=S stretching (~730 cm⁻¹).

-

Guanidinium Thiocyanate: N-H stretching of guanidinium ion, S-C≡N stretching.[6]

-

Melamine/g-C₃N₄: Triazine ring vibrations (~810 cm⁻¹), N-H stretching and bending modes.[6]

-

-

Visualizations of Decomposition Pathways and Workflows

Signaling Pathways and Logical Relationships

The thermal decomposition of ammonium thiocyanate can be visualized as a series of interconnected reactions.

Caption: Thermal decomposition pathway of ammonium thiocyanate.

Experimental Workflow for Product Analysis

A typical experimental workflow for the comprehensive analysis of thermal decomposition products is outlined below.

Caption: Experimental workflow for product analysis.

Conclusion

The thermal decomposition of this compound is a multifaceted process that is critical to understand for its various industrial and research applications. The initial isomerization to thiourea is a key step, followed by decomposition into a mixture of gaseous products, including ammonia, hydrogen sulfide, and carbon disulfide, and solid residues such as guanidinium thiocyanate and, at higher temperatures, carbon nitride polymers. The quantitative distribution of these products is highly sensitive to the reaction conditions, particularly temperature. The experimental protocols outlined in this guide, utilizing techniques such as TGA-MS and FTIR, provide a robust framework for the detailed characterization of this complex decomposition process. Further research to precisely quantify the product yields under a broader range of conditions would be invaluable to the scientific community.

References

The Isomerization of Ammonium Thiocyanate to Thiourea: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible isomerization of ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) into thiourea (B124793) ((NH₂)₂CS) is a historically significant and industrially relevant chemical transformation. First discovered in 1828 by Friedrich Wöhler, this reaction marked a pivotal moment in the history of chemistry, challenging the vitalism theory by demonstrating that an organic compound could be synthesized from an inorganic precursor. Beyond its historical importance, this equilibrium reaction remains a key method for the industrial production of thiourea, a versatile molecule with applications in pharmaceuticals, agriculture, and polymer science. This technical guide provides an in-depth exploration of the core isomerization mechanism, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Reaction Mechanism

The conversion of ammonium thiocyanate to thiourea is a unimolecular, reversible intramolecular rearrangement that primarily occurs in the molten state or in solution at elevated temperatures, typically above 130°C.[1] The reaction proceeds without the need for a catalyst, although the presence of ammonia (B1221849) has been shown to lower the required temperature and improve the yield of thiourea.[2]

At the molecular level, the reaction is understood to proceed through a direct intramolecular rearrangement. While the precise structure of the transition state is a subject of computational investigation, the prevailing mechanism involves the migration of a proton from the ammonium cation to the nitrogen atom of the thiocyanate anion, followed by a rearrangement of the bonding electrons to form the thiourea structure.

The equilibrium nature of the reaction means that heating thiourea will also produce ammonium thiocyanate.[1] The position of the equilibrium is dependent on temperature and pressure.

Below is a diagram illustrating the proposed intramolecular rearrangement mechanism.

Figure 1: Proposed mechanism for the isomerization of ammonium thiocyanate to thiourea.

Quantitative Data

The equilibrium between ammonium thiocyanate and thiourea has been studied under various conditions. The following tables summarize key quantitative data from the literature.

Table 1: Equilibrium Composition of the Ammonium Thiocyanate-Thiourea System

| Temperature (°C) | Pressure | Ammonium Thiocyanate (%) | Thiourea (%) | Reference |

| 156 | Atmospheric | 73.3 | 26.7 | [1] |

| 180 | Atmospheric | 74.7 | 25.3 | [3] |

| 182 | Atmospheric | 77.0 | 23.0 | [1] |

Table 2: Influence of Pressure on Thiourea Yield at 200°C

| Pressure ( kg/cm ²) | Thiourea Yield (%) |

| 1 | ~23 |

| 1000 | ~28 |

| 2000 | ~31 |

| 3000 | ~34 |

Note: Data extrapolated from graphical representations in the cited literature.

The transformation to thiourea is an exothermic reaction. Increasing the pressure shifts the equilibrium towards the formation of thiourea.

Experimental Protocols

This section provides detailed methodologies for the isomerization of ammonium thiocyanate and the subsequent analysis of the product mixture.

Thermal Isomerization of Ammonium Thiocyanate to Thiourea

This protocol is a generalized procedure based on common laboratory practices for this transformation.

Materials:

-

Ammonium thiocyanate (NH₄SCN), analytical grade

-

Round-bottom flask

-

Heating mantle or oil bath with temperature control

-

Thermometer

-

Condenser (optional, for reactions in solvent)

-

Stirring apparatus (magnetic stirrer and stir bar)

Procedure:

-

Place a known quantity of ammonium thiocyanate into a round-bottom flask.

-

If performing the reaction in the molten state, slowly heat the flask using a heating mantle or oil bath to a temperature of 150-160°C.

-

Maintain this temperature for a specified period (e.g., 1-3 hours). The solid will melt and then slowly convert to an equilibrium mixture.

-

After the desired reaction time, remove the flask from the heat source and allow it to cool to room temperature. The molten mixture will solidify.

-

The resulting solid is a mixture of unreacted ammonium thiocyanate and thiourea.

-

Purification can be achieved by recrystallization. The solidified mass can be dissolved in a minimum amount of hot water and allowed to cool slowly. Thiourea is less soluble in cold water than ammonium thiocyanate and will crystallize out.

-

The crystals can be collected by filtration, washed with a small amount of cold water, and dried.

Below is a workflow diagram for the thermal isomerization process.

Figure 2: Workflow for the thermal isomerization of ammonium thiocyanate to thiourea.

Analytical Methods for Product Analysis

Accurate quantification of the components in the resulting mixture is crucial for determining reaction yield and equilibrium position.

HPLC is a precise method for separating and quantifying ammonium thiocyanate and thiourea.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Nova-Pak C18)

Mobile Phase:

-

A gradient of methanol (B129727) and water is commonly used. The specific gradient program should be optimized based on the column and system.

Detection:

-

UV detection at two wavelengths, for instance, 216 nm and 236 nm, can be employed for the simultaneous determination of both compounds.

Procedure:

-

Prepare a standard solution of known concentrations of pure ammonium thiocyanate and thiourea in the mobile phase.

-

Dissolve a weighed sample of the reaction mixture in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks corresponding to ammonium thiocyanate and thiourea based on the retention times of the standards.

-

Quantify the amount of each component in the sample by comparing the peak areas with those of the standards.

This classical method involves the selective precipitation of thiourea.

Reagents:

-

Xanthydrol solution in methanol

-

Glacial acetic acid

-

Standard silver nitrate (B79036) (AgNO₃) solution (e.g., 0.1 M)

-

Ferric alum indicator

Procedure:

-

Dissolve a known weight of the reaction mixture in methanol.

-

To this solution, add a solution of xanthydrol in methanol and glacial acetic acid. Thiourea precipitates as dixanthylthiourea.

-

Allow the precipitation to complete and then filter the mixture.

-

The filtrate contains the ammonium thiocyanate.

-

Titrate the filtrate with a standardized silver nitrate solution using ferric alum as an indicator to determine the amount of ammonium thiocyanate.[4]

-

The amount of thiourea can be determined by subtracting the mass of ammonium thiocyanate from the initial total mass of the sample.

Below is a diagram outlining the logical relationship in the analytical separation and quantification process.

Figure 3: Analytical workflow for the separation and quantification of thiourea and ammonium thiocyanate.

Conclusion

The isomerization of ammonium thiocyanate to thiourea is a foundational reaction in organic chemistry with enduring practical importance. A thorough understanding of its mechanism, kinetics, and the factors influencing the equilibrium is essential for optimizing the industrial production of thiourea and for its application in various fields, including drug development where thiourea derivatives are of significant interest. This guide has provided a detailed overview of the core principles of this isomerization, supported by quantitative data and practical experimental protocols, to serve as a valuable resource for the scientific community.

References

A Technical Guide to the Spectroscopic Analysis of Ammonium Rhodanide (Ammonium Thiocyanate)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data for ammonium (B1175870) rhodanide (NH₄SCN), also known as ammonium thiocyanate (B1210189). It includes key data from Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for acquiring these spectra from solid samples are also provided, along with graphical representations of the analytical workflows.

Spectroscopic Data

The following tables summarize the key vibrational and resonance frequencies for ammonium thiocyanate.

Infrared (IR) Spectroscopy Data

The IR spectrum of ammonium thiocyanate is characterized by absorption bands corresponding to the vibrations of the ammonium (NH₄⁺) cation and the thiocyanate (SCN⁻) anion.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3124 | Stretching vibration of the N-H bonds in NH₄⁺.[1] |

| C≡N Stretch | ~2000 - 2180 | Stretching vibration of the cyanide triple bond in SCN⁻.[2] |

| N-H Deformation (Bending) | ~1410 | Bending vibration of the N-H bonds in NH₄⁺.[1] |

| S-C-N Bend | ~946 | Bending vibration of the SCN⁻ anion.[1] |

| C-S Stretch | ~749 | Stretching vibration of the C-S bond in SCN⁻.[1] |

Table 1: Key Infrared absorption bands for solid ammonium thiocyanate.

Raman Spectroscopy Data

Raman spectroscopy provides complementary vibrational data, particularly for the symmetric vibrations of the thiocyanate ion.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| C≡N Stretch | ~2066 | Symmetric stretching of the C≡N bond in SCN⁻. |

| C-S Stretch | ~752 | Symmetric stretching of the C-S bond in SCN⁻.[3] |

| S-C-N Bend | ~470 - 485 | Bending vibration of the SCN⁻ anion. |

Table 2: Prominent Raman shifts for the thiocyanate ion in ammonium thiocyanate solutions.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of the carbon and nitrogen atoms.

| Nucleus | Technique | Chemical Shift (δ) ppm | Solvent/State | Notes |

| ¹³C | CP-MAS | 133.1 ± 1 | Solid | Isotropic shift referenced to TMS.[4] |

| ¹³C | Solution | 133.8 | Aqueous | [4] |

| ¹³C | ¹³C{¹H} NMR | 117.3 | CD₃CN | Reported during the synthesis of ammonium [¹¹C]thiocyanate.[5] |

| ¹⁵N | CP-MAS | 174.9 (relative to NH₄⁺) | Solid | Resonance for the thiocyanate nitrogen. The spectrum also shows significant chemical shift anisotropy.[4] |

| ¹H | Solution | 6.23 | CD₃CN | Resonance for the ammonium protons (NH₄⁺).[5] |

Table 3: NMR chemical shifts for ammonium thiocyanate.

Experimental Protocols

The following sections describe standard methodologies for obtaining spectroscopic data from solid samples of ammonium thiocyanate.

Infrared (IR) Spectroscopy

For solid-state IR analysis, the sample must be prepared in a form that is semi-transparent to infrared radiation.

Method 1: KBr Pellet Technique

-

Preparation: Gently grind 1-2 mg of ammonium thiocyanate with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous and have a fine, powder-like consistency.[6]

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent, or translucent disc.[6]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Method 2: Mull Technique

-

Preparation: Grind a few milligrams of the solid sample in an agate mortar. Add a drop or two of a mulling agent (e.g., Nujol, a mineral oil) and continue grinding to create a smooth, thick paste.[6]

-

Sample Mounting: Spread the paste thinly and evenly onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to create a thin film of the mull.

-

Analysis: Mount the plates in the spectrometer's sample holder and acquire the spectrum. The spectrum will contain peaks from the mulling agent (Nujol has characteristic C-H stretching and bending bands), which must be identified and distinguished from the sample's spectrum.[6]

Raman Spectroscopy

Raman spectroscopy is well-suited for analyzing solid samples with minimal preparation.

-

Sample Preparation: Press a small amount of solid ammonium thiocyanate powder into a sample holder or onto a microscope slide.[7]

-

Instrument Setup: Place the sample in the spectrometer's sample stage. The instrument typically uses a microscope objective to focus the laser onto the sample surface.[7]

-

Laser Focusing: Use a pilot lamp or low-power laser setting to bring the sample surface into focus.[7]

-

Data Acquisition:

-

Irradiate the sample with a monochromatic laser source (e.g., Nd:YAG at 532 nm).

-

Collect the scattered light, typically in a 180° backscattering geometry.[8][9]

-

The collected light is passed through a notch or edge filter to remove the intense Rayleigh scattering (light scattered at the same frequency as the incident laser).[9]

-

The remaining Raman-scattered light is directed into a spectrometer, where a diffraction grating disperses it onto a CCD detector.

-

The resulting spectrum plots intensity versus the Raman shift (in cm⁻¹), which is the energy difference between the incident and scattered photons.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly using Cross-Polarization Magic-Angle Spinning (CP-MAS), is required to obtain high-resolution spectra of solid ammonium thiocyanate.

-

Sample Packing: Finely powder the solid ammonium thiocyanate sample and pack it tightly into an NMR rotor (typically made of zirconia). The amount of sample depends on the rotor size (e.g., 10-100 mg).

-

Instrument Setup: Place the rotor into the NMR probe. The probe is then inserted into the center of the superconducting magnet.

-

Magic-Angle Spinning: Spin the rotor at a high, stable frequency (e.g., 1-15 kHz) at the "magic angle" of 54.7° relative to the main magnetic field (B₀). This process averages out anisotropic interactions that broaden the spectral lines in solids.[4]

-

Data Acquisition (CP-MAS):

-

A Cross-Polarization (CP) pulse sequence is used. This involves irradiating both the abundant spins (¹H) and the dilute spins (¹³C or ¹⁵N) with radiofrequency pulses.

-

The sequence transfers magnetization from the ¹H nuclei to the target ¹³C or ¹⁵N nuclei, significantly enhancing the signal of the latter.[4]

-

The resulting signal, known as the Free Induction Decay (FID), is recorded.

-

-

Data Processing: A Fourier Transform (FT) is applied to the FID to convert the time-domain signal into the frequency-domain NMR spectrum.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Theoretical and experimental study on Raman spectra of ammonium thiocyanate solution [jgjs.net.cn]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. rsc.org [rsc.org]

- 6. webassign.net [webassign.net]

- 7. plus.ac.at [plus.ac.at]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

An In-depth Technical Guide to the Toxicological and Safety Data for Handling Ammonium Thiocyanate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive toxicological and safety information for the handling of ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) in a laboratory setting. The following sections detail the hazards, exposure limits, personal protective equipment, emergency procedures, and toxicological data associated with this compound.

Hazard Identification and Classification

Ammonium thiocyanate is classified as hazardous. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It causes serious eye damage and is harmful to aquatic life with long-lasting effects.[3][4] A significant hazard is its reaction with acids, which liberates highly toxic hydrogen cyanide gas.[1][2][5]

GHS Classification:

-

Acute Toxicity, Oral (Category 4)[2]

-

Acute Toxicity, Dermal (Category 4)[2]

-

Acute Toxicity, Inhalation (Category 4)[2]

-

Hazardous to the aquatic environment, long-term hazard (Category 3)[4]

Hazard Identification and Control Measures

Caption: Logical relationship between hazard identification and control measures for ammonium thiocyanate.

Toxicological Data

The primary routes of exposure to ammonium thiocyanate are inhalation, ingestion, and skin or eye contact.[1]

| Parameter | Species | Value | Reference |

| LD50 (Oral) | Rat | 750 mg/kg | [1] |

| LD50 (Dermal) | Rat | > 2000 mg/kg | [4] |

It is important to note that detailed experimental protocols for the toxicological studies cited are not publicly available in the referenced safety data sheets.

Summary of Toxicological Effects:

-

Acute Effects: Harmful if swallowed, in contact with skin, or inhaled.[1][2] Causes serious eye irritation and potential damage.[1][3] Inhalation can irritate the respiratory tract.[2][6] Ingestion may lead to gastrointestinal irritation, and affect the central nervous system, causing symptoms like hallucinations, disorientation, and seizures.[1]

-

Chronic Effects: Prolonged or repeated exposure may affect the thyroid gland.[1][6]

Exposure Controls and Personal Protection

To minimize exposure to ammonium thiocyanate, a combination of engineering controls and personal protective equipment (PPE) should be utilized.

| Control Measure | Specification |

| Engineering Controls | |

| Ventilation | Use only in a well-ventilated area or in a chemical fume hood.[1][5] |

| Personal Protective Equipment (PPE) | |

| Eye/Face Protection | Chemical safety goggles and/or a full-face shield are recommended where splashing is possible.[1][6] |

| Skin Protection | Wear protective gloves (nitrile rubber is recommended) and impervious protective clothing such as a lab coat, apron, or coveralls.[1][6] |

| Respiratory Protection | If ventilation is inadequate or dust is present, a dust mask or particulate filter respirator should be worn.[1][2] |

Laboratory Handling Workflow

Caption: A typical experimental workflow for handling ammonium thiocyanate in the lab.

First-Aid Measures

In the event of exposure, immediate medical attention is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the individual to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][6][7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[1][2][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][5][8] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

Ammonium thiocyanate is non-combustible.[1] However, in a fire, it may decompose to produce toxic gases, including ammonia, hydrogen sulfide, hydrogen cyanide, and oxides of nitrogen.[1][6] Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, foam, or water spray.[1][6] Firefighters should wear self-contained breathing apparatus.[2][3]

Accidental Release:

-

Small Spills: Sweep up the solid material, minimizing dust generation, and place it in a sealed container for disposal.[5]

-

Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the material from entering waterways.[6][7] Vacuuming or wet sweeping can be used to avoid dust dispersal.[1] After cleanup, ventilate the area and wash the spill site.[5][6]

Stability and Reactivity

Ammonium thiocyanate is stable under normal conditions.[1] However, it is incompatible with:

-

Strong Oxidizing Agents [5]

-

Acids: Contact with acids liberates very toxic hydrogen cyanide gas.[1][2][5]

-

Nitrates and Chlorates [1]

-

Heat: Decomposes upon heating. At 170°C, it decomposes, and at 200°C, it breaks down into ammonia, hydrogen sulfide, and carbon disulfide.[9][10][11] It is also sensitive to light and moisture.[1]

Disposal Considerations

Dispose of ammonium thiocyanate and its containers in accordance with local, regional, and national regulations.[1] It may be necessary to treat it as hazardous waste.[6] Avoid release to the environment.[1][2]

References

- 1. redox.com [redox.com]

- 2. utsi.edu [utsi.edu]

- 3. thermofishersci.in [thermofishersci.in]

- 4. labbox.eu [labbox.eu]

- 5. Ammonium Thiocyanate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. nj.gov [nj.gov]

- 7. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 8. labdepotinc.com [labdepotinc.com]

- 9. quora.com [quora.com]

- 10. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]

- 11. AMMONIUM THIOCYANATE - Ataman Kimya [atamanchemicals.com]

A Comprehensive Technical Guide to the History and Discovery of Ammonium Rhodanide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the history, discovery, and synthesis of ammonium (B1175870) rhodanide, more commonly known as ammonium thiocyanate (B1210189) ([NH₄]⁺[SCN]⁻). It covers the origins of its discovery, the evolution of its synthesis, its key chemical properties, and detailed experimental protocols for its preparation.

Discovery and Historical Context

The history of ammonium thiocyanate is intrinsically linked to the discovery of the thiocyanate anion ([SCN]⁻) itself. The anion was formerly known as "rhodanide" due to the intense red color it produces in the presence of iron(III) ions, reminiscent of a rose.[1]

The journey began with the investigation of "Prussian blue," from which hydrogen cyanide was first isolated in the 18th century.[2] Following this, chemists began to explore the reactions of cyanide and its derivatives. The thiocyanate anion, the first of the cyanate (B1221674) congeners to be synthesized, was produced through the reaction of elemental sulfur or thiosulfate (B1220275) with cyanide.[1][2]

While the exact date for the first isolation of ammonium thiocyanate as a distinct salt is not clearly documented in a single seminal publication, its preparation followed from the understanding of thiocyanic acid and its salts.[3] Early manufacturing processes for ammonium thiocyanate often involved the reaction of carbon disulfide with ammonia (B1221849), a method that has been refined over the years.[4] A significant milestone in the chemistry of ammonium thiocyanate was the discovery of its thermal isomerization to thiourea (B124793), a reversible reaction that has been studied extensively.[5]

Physicochemical Properties

Ammonium thiocyanate is a colorless, hygroscopic crystalline solid with a range of industrial and laboratory applications.[5][6] Its key physical and chemical properties are summarized below.

| Property | Value |

| Chemical Formula | NH₄SCN[5] |

| Molar Mass | 76.122 g/mol [5] |

| Appearance | Colorless hygroscopic crystalline solid[5] |

| Density | 1.305 g/cm³[5] |

| Melting Point | 149.5 °C (301.1 °F; 422.6 K)[5] |

| Boiling Point | 170 °C (338 °F; 443 K) (decomposes)[5] |

| Solubility in water | 128 g / 100 mL (0 °C)[5] |

| Acidity (pKa) | Weakly acidic (due to NH₄⁺ ion)[5] |

Key Chemical Reactions

Isomerization to Thiourea

Upon heating, ammonium thiocyanate undergoes a reversible isomerization to form thiourea.[5] This equilibrium reaction is a classic example of dynamic isomerism.[7]

The equilibrium concentration is dependent on the temperature. At 150 °C and 180 °C, the equilibrium mixture contains 30.3% and 25.3% thiourea by weight, respectively.[5] At temperatures around 200 °C, the compound decomposes into ammonia, hydrogen sulfide (B99878), and carbon disulfide, leaving a residue of guanidinium (B1211019) thiocyanate.[5]

Synthesis from Carbon Disulfide and Ammonia

A prevalent method for synthesizing ammonium thiocyanate involves the reaction of carbon disulfide (CS₂) with ammonia (NH₃).[8] This reaction proceeds through an ammonium dithiocarbamate (B8719985) intermediate.

Experimental Protocols

Several methods for the synthesis of ammonium thiocyanate have been developed and patented over the years. The following protocols are derived from historical and modern literature.

Protocol 1: Synthesis from Carbon Disulfide and Ammonia (Lento & Jayne, 1941)

This method improves upon older techniques by using a catalyst to accelerate the reaction, which historically required several days.[4]

Objective: To synthesize ammonium thiocyanate from carbon disulfide and aqueous ammonia using a catalyst.

Reactants and Materials:

-

Carbon disulfide (CS₂)

-

Aqueous ammonia (NH₄OH), 26° Baumé

-

Ethyl alcohol

-

Catalyst: Oleic acid or an ammonium fatty acid salt (e.g., ammonium oleate)[4]

-

Reaction kettle with distillation setup

-

Filter

-

Evaporator

Methodology:

-

Charge the reaction kettle with 150 parts ethyl alcohol, 100 parts carbon disulfide, 200 parts aqueous ammonia, and 5 parts ammonium oleate (B1233923) as a catalyst.[4]

-

Maintain the reaction mixture at a temperature of 38-45 °C for approximately 6-8 hours, at which point the mixture becomes homogeneous, indicating the completion of the initial reaction to form ammonium dithiocarbamate.[4]

-

Transfer the reaction mixture to a still and begin distillation.

-

Heat the mixture until the batch temperature reaches approximately 103 °C. During this step, the alcohol is distilled off, and the ammonium dithiocarbamate intermediate is converted to ammonium thiocyanate.[4]

-

Cool the still residue to 20-25 °C and filter to remove sulfur and the catalyst.

-

Evaporate the filtrate until the batch temperature reaches 110-115 °C.

-

Allow the concentrated solution to cool, leading to the crystallization of ammonium thiocyanate.

-

Recover the crystals and dry them. The resulting product has a purity of over 98%.[4]

Protocol 2: Synthesis from Formamide and Sulfur (Scott, 1934)

This method utilizes formamide, sulfur, and ammonia as inexpensive raw materials.[9]

Objective: To synthesize a mixture of ammonium thiocyanate and thiourea from formamide.

Reactants and Materials:

-

Formamide (HCONH₂)

-

Sulfur (S)

-

Ammonia (NH₃)

-

Catalyst: Ammonium sulfide ((NH₄)₂S)

-

Autoclave or closed reaction vessel

Methodology:

-

Place 1 mole of formamide, 1 mole of sulfur, and 2.2 moles of ammonia into an autoclave.[9]

-

Heat the sealed autoclave to a reaction temperature between 100 °C and 165 °C. The reaction proceeds under pressure.[9]

-

The presence of a sulfur carrier catalyst, such as ammonium sulfide, materially increases the reaction velocity.[9]

-

After the reaction is complete, the resulting mixture contains both ammonium thiocyanate and thiourea.

-

To obtain pure ammonium thiocyanate, the mixture can be heated with water under pressure at approximately 140 °C to convert the thiourea byproduct into additional ammonium thiocyanate.[9]

-

The final product can be purified from any remaining ammonium sulfide by boiling and from excess sulfur by filtration, followed by standard crystallization methods.[9]

Protocol 3: Preparation of Radiolabeled Ammonium [¹⁴C]thiocyanate

This protocol is designed for synthesizing isotopically labeled ammonium thiocyanate for tracer studies.[10]

Objective: To prepare Ammonium [¹⁴C]thiocyanate from potassium [¹⁴C]cyanide.

Reactants and Materials:

-

Potassium [¹⁴C]cyanide (K¹⁴CN)

-

Sulfuric acid (H₂SO₄)

-

Aqueous ammonia (NH₄OH)

-

Elemental sulfur (S)

-

Ammonium sulfide ((NH₄)₂S) (trace amount)

-

Reaction vessel with a setup for gas generation and trapping

Methodology:

-

Generate [¹⁴C]hydrocyanic acid (H¹⁴CN) gas by reacting potassium [¹⁴C]cyanide with sulfuric acid.[10]

-

Trap the evolved H¹⁴CN gas in an aqueous solution of ammonia.

-

Add elemental sulfur and a trace amount of ammonium sulfide to the ammoniacal solution of [¹⁴C]cyanide.[10]

-

The reaction proceeds to yield ammonium [¹⁴C]thiocyanate.

-

The product can be purified using techniques like silica-gel column chromatography. This method achieves a radiochemical yield of approximately 90%.[10]

Applications in Research and Development

Ammonium thiocyanate serves as a versatile reagent in various fields. It is used in the manufacturing of herbicides and thiourea, as a stabilizing agent in photography, and as a tracer in oil fields.[5] In analytical chemistry, its reaction with iron(III) ions provides a classic qualitative test for ferric iron. For drug development professionals, thiocyanate and isothiocyanate moieties are of interest as they are found in compounds with chemopreventive and anti-tumor properties.[11] Furthermore, radiolabeled ammonium thiocyanate is a valuable precursor for synthesizing ¹¹C- or ¹⁴C-labeled molecules for use in Positron Emission Tomography (PET) imaging and metabolic studies.[8][10]

References

- 1. Thiocyanate - Wikipedia [en.wikipedia.org]

- 2. Historical and Recent Developments in the Chemistry of Cyanate Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiocyanic acid - Wikipedia [en.wikipedia.org]

- 4. US2249962A - Preparation of ammonium thiocyanate - Google Patents [patents.google.com]

- 5. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]

- 6. Ammonium Thiocyanate or Ammonium Rhodanide Manufacturers, with SDS [mubychem.com]

- 7. researchgate.net [researchgate.net]

- 8. Ammonium [11C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US1958209A - Manufacture of ammonium thiocyanate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. manavchem.com [manavchem.com]

Understanding the Hygroscopic Nature of Ammonium Thiocyanate Crystals: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic and deliquescent properties of ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) crystals. Understanding these characteristics is crucial for the proper handling, storage, stability, and application of this versatile compound in research, pharmaceutical development, and various industrial processes. This document details the underlying mechanisms of water absorption, presents key physicochemical data, and outlines experimental protocols for characterizing hygroscopicity.

Physicochemical Properties of Ammonium Thiocyanate

Ammonium thiocyanate is an inorganic salt that appears as a colorless, crystalline solid.[1][2] Its propensity to absorb atmospheric moisture is one of its most significant chemical properties, influencing its physical state and reactivity.[3] A summary of its key properties is presented in Table 1.

| Property | Value | References |

| Chemical Formula | NH₄SCN | [3] |

| Molecular Weight | 76.12 g/mol | [2][4] |

| Appearance | Colorless, monoclinic crystals | [1][3] |

| Melting Point | Approximately 149.5 - 152 °C | [2][5] |

| Boiling Point | Decomposes at 170 °C | [2][4] |

| Density | Approximately 1.305 g/cm³ | [2][4] |

| Solubility in Water | Highly soluble; ~1600 g/L at 20°C | [3][5] |

| pH (5% aqueous solution) | 4.0 - 6.0 | [3] |

Hygroscopicity and Deliquescence

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment through either absorption or adsorption. Ammonium thiocyanate is classified as a hygroscopic material.[3][4] This property becomes particularly pronounced in humid conditions, where the crystals will begin to absorb moisture, leading to agglomeration and caking.[3]

Mechanism of Water Absorption

The hygroscopic nature of ammonium thiocyanate is rooted in its ionic structure and the strong affinity of its constituent ions for polar water molecules. The process can be understood as a series of interactions at the crystal surface.

-

Adsorption: Water molecules from the atmosphere are initially adsorbed onto the surface of the ammonium thiocyanate crystal.

-

Ionic Hydration: The polar water molecules interact strongly with the ammonium (NH₄⁺) and thiocyanate (SCN⁻) ions exposed at the crystal lattice surface. The positively charged ammonium cation and the negatively charged thiocyanate anion act as sites for the formation of hydration shells. The hydrogen atoms of the water molecules orient towards the thiocyanate anion, while the oxygen atoms orient towards the ammonium cation.

-

Lattice Disruption: As more water molecules are absorbed, these hydration interactions begin to overcome the ionic bonds holding the crystal lattice together.

-

Dissolution: Eventually, enough water is absorbed to fully dissolve the crystal, forming a saturated aqueous solution of ammonium thiocyanate. This is the final stage of deliquescence.

Studies on the hydration of the thiocyanate ion suggest it is weakly hydrated, which may influence the overall thermodynamics of the deliquescence process.[7] The dissolution of ammonium thiocyanate in water is an endothermic process, meaning it absorbs heat from the surroundings, a property utilized in chemical cooling packs.[4]

Caption: Logical flow of water absorption by ammonium thiocyanate.

Experimental Protocols for Hygroscopicity Assessment